(4-Bromo-2-methylphenyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine
Overview
Description
(4-Bromo-2-methylphenyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine is an organic compound that features both bromine and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-methylphenyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also becoming more common in industrial applications due to their efficiency and scalability.
Types of Reactions:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its sulfonyl group is known to enhance the biological activity of certain drugs, making it a potential candidate for drug development .
Industry: In the materials science industry, this compound can be used to create polymers with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for advanced materials .
Mechanism of Action
The mechanism of action of (4-Bromo-2-methylphenyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with biological targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
(4-Bromo-2-methylphenyl)sulfonyl chloride: Similar structure but lacks the methoxy and dimethyl groups.
(4-Methoxy-2,3-dimethylphenyl)sulfonyl chloride: Similar structure but lacks the bromine atom.
Uniqueness: The presence of both bromine and sulfonyl groups in (4-Bromo-2-methylphenyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine makes it unique. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-10-9-13(17)5-6-14(10)18-22(19,20)16-8-7-15(21-4)11(2)12(16)3/h5-9,18H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDPUMCOTPFMBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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